N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
描述
The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a structurally complex molecule featuring multiple aromatic and heterocyclic motifs:
- A 4,5-dihydro-1H-pyrazol-1-yl core substituted with a 2,3-dimethoxyphenyl group (electron-rich aromatic ring) and a thiophen-2-yl moiety (sulfur-containing heterocycle).
- A thioether linkage connecting the pyrazoline core to a 4-methyl-1,2,4-triazole ring.
- A furan-2-carboxamide group attached via a methylene bridge.
The methoxy groups may enhance solubility, while the thioether and carboxamide groups could influence metabolic stability and binding interactions .
属性
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O5S2/c1-31-22(14-27-25(34)20-9-5-11-37-20)28-29-26(31)39-15-23(33)32-18(13-17(30-32)21-10-6-12-38-21)16-7-4-8-19(35-2)24(16)36-3/h4-12,18H,13-15H2,1-3H3,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNSXYUPZHSEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Pyrazoline and Triazole Derivatives (Compound 16, )
Structure: Compound 16 from features a triazole-linked fluorinated chain and a pyranose sugar moiety.
- Key Differences: The fluorinated chain in Compound 16 increases lipophilicity, which may enhance membrane permeability compared to the target compound’s polar methoxy groups.
Thiazol-Ureido Derivatives ()
Structure : Thiazol-5-ylmethyl carbamates and ureido-containing compounds () share sulfur-containing heterocycles but differ in core architecture.
- The ureido group in compounds supports protease inhibition via substrate mimicry, whereas the target’s carboxamide may target kinases or GPCRs .
Aromaticity and Electronic Effects ()
In contrast, analogs with electron-withdrawing groups (e.g., nitro-substituted phenyl) would exhibit reduced electron density, altering binding affinities in biological systems .
Structural and Computational Insights
- Crystallography : The target compound’s structure may have been resolved using SHELXL, a program widely used for small-molecule refinement. Similar compounds (e.g., ’s fluorinated analogs) likely employed SHELX-family software for structural validation .
- Aromatic Interactions: The conjugated thiophene-furan system in the target compound could facilitate charge-transfer interactions, a feature absent in non-aromatic analogs.
常见问题
How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?
Level: Basic
Methodological Answer:
Optimization involves:
- Reaction Parameter Control: Maintain strict temperature gradients (e.g., 0–5°C for thiourea formation, 80–100°C for cyclization) to prevent side reactions. Use aprotic solvents like DMF or THF for nucleophilic substitutions .
- Catalyst Selection: Employ coupling agents (e.g., HATU, DCC) for amide bond formation and Pd-based catalysts for Suzuki-Miyaura couplings .
- Purification: Apply column chromatography (silica gel, hexane/EtOAc gradients) for intermediates and recrystallization (ethanol/water) for the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
What advanced analytical techniques confirm the compound’s structure and purity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and assess stereochemistry in the dihydropyrazole ring .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 590.7 for [M+H]) and fragments to validate connectivity .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline intermediates .
How can researchers evaluate the compound’s anti-inflammatory and anticancer potential methodologically?
Level: Advanced
Methodological Answer:
- In Vitro Assays:
- Anti-inflammatory: Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in LPS-stimulated macrophages .
- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values against controls like doxorubicin. Include apoptosis markers (Annexin V/PI staining) .
- Target Validation: Perform kinase inhibition profiling (e.g., EGFR, PI3K) using competitive binding assays .
What strategies elucidate structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation: Synthesize analogs by replacing the thiophene-2-yl group with other heterocycles (e.g., furan, pyridine) or modifying methoxy positions on the phenyl ring .
- Bioassay Correlation: Test analogs in parallel for bioactivity (e.g., IC in cytotoxicity assays) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters .
- Computational QSAR: Develop quantitative SAR models using descriptors like logP, polar surface area, and docking scores .
How do computational docking studies predict the compound’s target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., COX-2 or EGFR). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with His361 in EGFR) .
How should discrepancies in reported bioactivity data be resolved?
Level: Advanced
Methodological Answer:
- Experimental Replication: Independently synthesize the compound and retest under standardized conditions (e.g., identical cell lines, serum-free media) .
- Data Normalization: Compare results using internal controls (e.g., % inhibition relative to positive/negative controls) and statistical validation (ANOVA with post-hoc tests) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., consistent IC ranges across labs) .
What protocols ensure the compound’s stability during biological assays?
Level: Basic
Methodological Answer:
- Storage: Lyophilize and store at -80°C under argon to prevent oxidation. Prepare fresh DMSO stock solutions (<1 week old) to avoid hydrolysis .
- Buffer Compatibility: Use PBS (pH 7.4) or HEPES buffers; avoid strong acids/bases that may cleave the triazole-thioether bond .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products .
What methodologies assess the compound’s pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- ADME Profiling:
- Absorption: Use Caco-2 cell monolayers to measure permeability (P >1 ×10 cm/s indicates high absorption) .
- Metabolism: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or glucuronidation .
- Excretion: Perform bile-duct cannulation in rodents to track fecal/urinary elimination .
- Plasma Protein Binding: Use equilibrium dialysis to determine unbound fraction (fu >5% suggests bioavailability) .
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